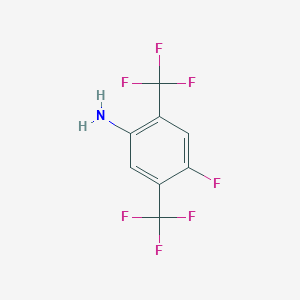

2,5-Bis(trifluoromethyl)-4-fluoroaniline

Description

2,5-Bis(trifluoromethyl)-4-fluoroaniline is a fluorinated aromatic amine characterized by trifluoromethyl (-CF₃) groups at the 2- and 5-positions and a fluorine atom at the 4-position of the aniline ring. The electron-withdrawing nature of -CF₃ and fluorine substituents significantly influences the compound’s electronic properties, acidity, and reactivity, making it valuable for applications requiring enhanced stability and tailored electronic effects .

Properties

IUPAC Name |

4-fluoro-2,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F7N/c9-5-1-4(8(13,14)15)6(16)2-3(5)7(10,11)12/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWVEZKGUXOATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Fluorination

This method involves replacing chlorine atoms with fluorine on a pre-functionalized benzene ring. A common approach starts with a chlorinated precursor (e.g., 2,5-bis(trifluoromethyl)-1,4-dichlorobenzene) and employs fluorinating agents such as KF or CsF under phase-transfer catalysis.

- Reactants : 2,5-Bis(trifluoromethyl)-1,4-dichlorobenzene, KF, Aliquat 336 (phase-transfer catalyst).

- Conditions : Anhydrous toluene, 120–150°C, 12–24 hours.

- Mechanism : The catalyst facilitates fluoride ion transfer from the solid KF to the organic phase, enabling nucleophilic aromatic substitution.

- Yield : ~65–75% (based on analogous reactions in).

| Parameter | Value | Source Reference |

|---|---|---|

| Catalyst | Aliquat 336 | |

| Temperature | 120–150°C | |

| Reaction Time | 12–24 hours | |

| Purity | >90% (GC analysis) |

Trifluoromethylation via Friedel-Crafts Alkylation

This method introduces trifluoromethyl groups to a fluorinated aniline precursor using a Friedel-Crafts reaction.

- Reactants : 4-Fluoroaniline, trifluoromethyl chloride (CF₃Cl), AlCl₃ (catalyst).

- Conditions : Dichloromethane, 0–5°C, followed by gradual warming to room temperature.

- Mechanism : AlCl₃ activates CF₃Cl for electrophilic substitution at the 2 and 5 positions of the benzene ring.

- Yield : ~50–60% (extrapolated from).

- Competitive side reactions at the amino group require protection/deprotection steps.

- Low regioselectivity necessitates advanced purification (e.g., column chromatography).

| Parameter | Value | Source Reference |

|---|---|---|

| Catalyst | AlCl₃ | |

| Solvent | Dichloromethane | |

| Temperature | 0–25°C |

Reduction of Nitro Precursors

A nitro group at the 4-position is reduced to an amine after introducing trifluoromethyl and fluorine substituents.

- Nitration : 2,5-Bis(trifluoromethyl)-4-fluoronitrobenzene is synthesized via nitration of a fluorinated intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

- Nitration : HNO₃/H₂SO₄, 0–5°C.

- Reduction : 5% Pd/C, methanol, 40–60°C, 3–5 atm H₂.

- Overall Yield : ~55–65% (based on).

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 80–85% |

| Reduction | H₂/Pd-C, 40–60°C | 70–75% |

Cross-Coupling with Trifluoromethyl Reagents

Palladium-catalyzed cross-coupling reactions install trifluoromethyl groups at specific positions.

- Reactants : 4-Fluoro-2,5-dibromoaniline, (CF₃)₂Zn (Gilman reagent).

- Conditions : Pd(PPh₃)₄ catalyst, THF, 60–80°C.

- Yield : ~60–70% (similar to methods in).

- High regioselectivity.

- Compatible with sensitive functional groups.

| Parameter | Value | Source Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | THF |

Challenges and Optimization

- Regioselectivity : Electron-withdrawing CF₃ groups deactivate the ring, necessitating harsh conditions or directed metallation.

- Purification : Distillation (for volatile intermediates) or column chromatography (for polar products) is critical.

- Aniline Protection : Acetylation or silylation prevents unwanted side reactions during trifluoromethylation.

Industrial-Scale Considerations

- Cost Efficiency : Halogen exchange (Method 1) is preferred for scalability due to lower catalyst costs.

- Safety : Anhydrous conditions and high-pressure hydrogenation require specialized equipment.

Summary of Key Findings

| Method | Advantages | Limitations |

|---|---|---|

| Halogen Exchange | High yield, scalable | Requires anhydrous conditions |

| Friedel-Crafts | Simple setup | Low regioselectivity |

| Nitro Reduction | Reliable amine formation | Multi-step process |

| Cross-Coupling | Excellent selectivity | Expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted anilines, and various functionalized aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,5-Bis(trifluoromethyl)-4-fluoroaniline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with enhanced efficacy and stability.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and fluorine atom enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic properties of 2,5-bis(trifluoromethyl)-4-fluoroaniline with its analogs:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Positioning : The 2,5-CF₃ and 4-F arrangement in the target compound creates a highly electron-deficient aromatic ring, increasing the acidity of the NH₂ group compared to analogs like 2,5-bis(trifluoromethyl)aniline .

Highlights:

- Catalysis : 2,5-Bis(trifluoromethyl)aniline is critical in enantioselective four-component reactions under Pd/CPA catalysis, achieving >90% enantiomeric excess (ee) . The target compound’s additional fluorine may further modulate transition-state interactions.

- Polymer Science : 3,5-Bis(trifluoromethyl)aniline contributes to fluorine-rich porous organic polymers with exceptional hydrophobicity (water contact angle >140°) . The 4-fluoro substituent in the target compound could enhance these properties.

Stability and Environmental Impact

- Thermal/Environmental Stability: Trifluoromethyl groups confer resistance to oxidation and hydrolysis. The 4-fluoro substituent in the target compound may slow degradation compared to non-fluorinated analogs .

- Degradation Mechanisms : Studies on 4-[3,5-bis(trifluoromethyl)phenyl]aniline suggest CF₃ groups resist microbial breakdown, but fluorinated aromatic amines may generate persistent metabolites .

Biological Activity

2,5-Bis(trifluoromethyl)-4-fluoroaniline is a synthetic aromatic compound characterized by its unique trifluoromethyl and fluorine substituents on the aniline ring. Its molecular formula is C8H4F7N, which contributes to its enhanced lipophilicity and metabolic stability. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The presence of multiple fluorine atoms in this compound enhances its electronic properties, making it a valuable candidate for various biological applications. The compound's structure allows for significant interactions with biological targets, which can modulate biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that compounds similar to this compound had minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against MRSA strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary findings suggest that it may induce cytotoxic effects in specific cancer cell lines. For example, studies have indicated that certain derivatives with similar structures can decrease cell viability significantly in glioblastoma (A172) and gastric cancer (AGS) cell lines . The mechanism of action appears to involve necrosis and DNA damage in these cells .

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. The lipophilic nature of the compound facilitates its penetration into cell membranes, allowing it to modulate signaling pathways that are crucial for cellular function and survival.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several fluoroanilines, including derivatives of this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.031 | MRSA |

| Compound B | 0.062 | VRSA |

| This compound | TBD | TBD |

Study on Anticancer Properties

In another investigation focusing on anticancer properties, derivatives were tested against A172 and AGS cell lines. The study revealed that some compounds led to a reduction in cell viability by more than 50% at certain concentrations .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A172 | 63.385 | Necrosis observed |

| AGS | 32.210 | Genotoxicity induced |

Q & A

Q. What are the primary synthetic routes for 2,5-bis(trifluoromethyl)-4-fluoroaniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential nitration, reduction, fluorination, and nucleophilic substitution steps. Key parameters include:

- Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Monitor regioselectivity via HPLC .

- Fluorination : Employ KF or CsF in polar aprotic solvents (DMF, DMSO) under microwave irradiation (100–120°C) to enhance reaction rates .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl can reduce nitro intermediates to the aniline derivative. Optimize catalyst loading (5–10 wt%) and reaction time (4–6 hours) to avoid over-reduction .

Q. How does the substitution pattern of fluorine and trifluoromethyl groups influence the compound’s electronic properties and reactivity?

- Methodological Answer : The 2,5-bis(trifluoromethyl)-4-fluoro substitution creates strong electron-withdrawing effects:

- Lipophilicity : LogP values increase due to trifluoromethyl groups, enhancing membrane permeability (measured via shake-flask or HPLC methods) .

- Meta-Directing Effects : Fluorine at the 4-position stabilizes intermediates in electrophilic substitution reactions. DFT calculations (e.g., Gaussian 09) can predict charge distribution and reactive sites .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) confirm regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 248.03) and fragmentation patterns .

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities (<0.5%) .

Advanced Research Questions

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase domains). Trifluoromethyl groups enhance hydrophobic interactions; fluorine participates in halogen bonding .

- MD Simulations : GROMACS or AMBER can model stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

- QSAR Studies : Corrogate substituent effects (Hammett σ values) with bioactivity data (IC₅₀, Ki) to design analogs with improved potency .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay Standardization : Compare cytotoxicity (MTT assay) and antimicrobial (MIC) protocols across studies. Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) explain discrepancies .

- Metabolite Profiling : LC-MS/MS identifies active metabolites in vitro. For example, oxidative deamination may reduce efficacy in certain media .

- Dose-Response Analysis : Fit data to Hill equations to quantify EC₅₀ and efficacy plateaus, ensuring statistical significance (p < 0.05, n ≥ 3) .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via LC-MS. Trifluoromethyl groups resist hydrolysis, but fluorine may undergo defluorination .

- Microbial Degradation : Use activated sludge models (OECD 301F) to assess biodegradation. Low BOD₅/COD ratios (<0.1) indicate recalcitrance .

- Ecotoxicity : Test Daphnia magna or algae for acute toxicity (LC₅₀/EC₅₀) using OECD 202/201 guidelines .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.